Introduction: A Privileged Scaffold in Medicinal Chemistry
Introduction: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine
This guide provides a comprehensive technical overview of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest to the scientific and drug development community. We will delve into its core chemical properties, synthesis, spectroscopic profile, and reactivity, grounding the discussion in established experimental evidence and mechanistic insights.
The[1][2][3]triazolo[4,3-a]pyrazine ring system is a nitrogen-rich fused heterocycle recognized as a "privileged scaffold" in modern drug discovery.[3][4] Its rigid structure and ability to engage in various non-covalent interactions allow derivatives to bind to a wide array of biological targets. The 3-methyl substituted variant, 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, serves as a foundational building block for synthesizing libraries of bioactive molecules. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antidiabetic, antimalarial, and potent anticancer properties.[2][3][4][5] Notably, the related 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine is the key pharmacophore in Sitagliptin, a widely prescribed medication for Type II diabetes, underscoring the clinical relevance of this heterocyclic system.[3][4]
Core Physicochemical Properties
The fundamental properties of the title compound are summarized below. While specific data for properties like melting and boiling points are not extensively reported in the literature, the solid nature of its derivatives suggests it is a solid at ambient temperature.[6]
| Property | Value | Source |
| IUPAC Name | 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine | [1] |
| CAS Number | 33590-17-9 | [1] |
| Molecular Formula | C₆H₆N₄ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Monoisotopic Mass | 134.059246 g/mol | [1] |
| Physical State | Solid (inferred from derivatives) | N/A |
| Melting Point | Not reported | [6] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine relies on standard spectroscopic techniques. The expected and reported data provide a unique fingerprint for this molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is characterized by signals from the single methyl group and the three protons on the pyrazine ring. The reported chemical shifts and coupling patterns are consistent with the fused aromatic system.
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ | 2.32 | Singlet | 3H | N/A |
| Pyrazine-H | 8.61 | Doublet | 1H | 7.1 |
| Pyrazine-H | 8.67 | Doublet | 1H | 6.7 |
| Pyrazine-H | 8.72 | Singlet | 1H | N/A |
| Spectrum recorded in DMSO-d₆ at 400 MHz.[7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is readily protonated.
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ESI-MS (m/z): Calculated for [M+H]⁺: 135.06; Found: 135.1.[7]
Synthesis and Mechanism
The synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine is efficiently achieved through a two-step, one-pot condensation and oxidative cyclization reaction starting from commercially available 2-hydrazinylpyrazine.
Causality of Experimental Choices:
-
Step 1 (Hydrazone Formation): The initial reaction between the nucleophilic hydrazine group of 2-hydrazinylpyrazine and the electrophilic carbonyl carbon of acetaldehyde proceeds readily at room temperature to form the corresponding hydrazone in situ. Ethanol is a suitable solvent as it solubilizes the reactants without interfering with the reaction.
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Step 2 (Oxidative Cyclization): The subsequent addition of an oxidizing agent is crucial for the ring-closing step. Chloramine-T trihydrate serves as a mild and effective oxidant that facilitates the intramolecular cyclization onto the pyrazine ring nitrogen, followed by aromatization to yield the stable, fused triazole ring system. Refluxing provides the necessary activation energy for this transformation.
Caption: Synthetic pathway for 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.
Chemical Reactivity and Mechanistic Insights
The reactivity of the[1][2][3]triazolo[4,3-a]pyrazine core is of paramount importance for creating diverse chemical libraries. A key feature of this system is its susceptibility to an unusual nucleophilic substitution pattern.
Tele-Substitution: A Non-Canonical Reactivity Pathway
While typical nucleophilic aromatic substitution (ipso-substitution) on a halogenated aromatic ring involves direct replacement of the halide, studies on 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine derivatives have revealed a predominant tele-substitution pathway, particularly with amine nucleophiles.[3][8] In this mechanism, the nucleophile attacks the C8 position, which is distant from the C5-chloro substituent.
Mechanistic Rationale: The proposed mechanism involves an initial nucleophilic attack at the electron-deficient C8 position of the pyrazine ring.[5] This is followed by a rearrangement and subsequent elimination of HCl, leading to the thermodynamically favored 8-substituted product. This pathway is often preferred over the direct attack at C5. Factors favoring this tele-substitution include the use of softer nucleophiles and less polar solvents.[5][8] Understanding this reactivity is critical for medicinal chemists to predict and control the regiochemical outcome of substitution reactions on this scaffold.
Caption: Competing ipso- and tele-substitution pathways on the scaffold.
Applications in Drug Discovery
The true value of the 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine core lies in the diverse biological activities of its derivatives. By modifying the core at various positions, researchers have developed potent agents targeting a range of diseases.
Caption: Diverse biological activities derived from the core scaffold.
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Anticancer Activity: Derivatives have been synthesized as potent dual inhibitors of c-Met and VEGFR-2 kinases, showing excellent antiproliferative activity against various cancer cell lines.[8][9][10]
-
Antibacterial Activity: Novel compounds based on this scaffold have demonstrated moderate to good efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2]
-
Antimalarial Potential: The[1][2][3]triazolo[4,3-a]pyrazine scaffold is the basis for the Open Source Malaria consortium's "Series 4" compounds, which are believed to act by dysregulating the P. falciparum ATP4ase enzyme.[3]
Experimental Protocol: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine
This protocol is adapted from established literature procedures.[7]
Materials:
-
2-Hydrazinylpyrazine (1.0 mmol, 110.1 mg)
-
Acetaldehyde (1.0 mmol, 44.1 mg, or ~56 µL)
-
Chloramine-T trihydrate (1.0 mmol, 281.7 mg)
-
Ethanol (15-20 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Standard workup and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
Reactant Setup: To a solution of 2-hydrazinylpyrazine (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add acetaldehyde (1.0 mmol) while stirring at room temperature.
-
Hydrazone Formation: Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the formation of the intermediate hydrazone via thin-layer chromatography (TLC).
-
Oxidative Cyclization: Once hydrazone formation is complete, add Chloramine-T trihydrate (1.0 mmol) to the reaction mixture.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C. Maintain this temperature and continue stirring.
-
Reaction Monitoring: Monitor the progress of the cyclization reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry as described in Section 3.0.
References
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PubChem. 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine. Available from: [Link]
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Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available from: [Link]
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ACS Publications. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry. Available from: [Link]
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Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available from: [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PubMed Central. Available from: [Link]
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RSC Publishing. (2020). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. Available from: [Link]
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Kshirsagar, U. et al. (2024). Synthesis, Characterization and Computational Studies of Novel Triazolo[4,3-a]pyrazines. Asian Journal of Chemistry. Available from: [Link]
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UCL Discovery. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3‐a]pyrazine. Available from: [Link]
-
ChemCD. 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine. Available from: [Link]
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